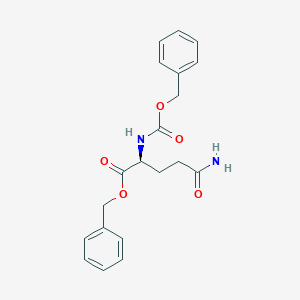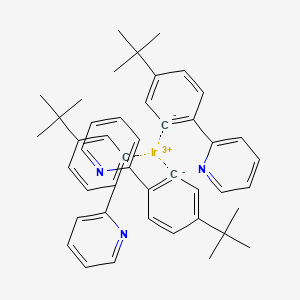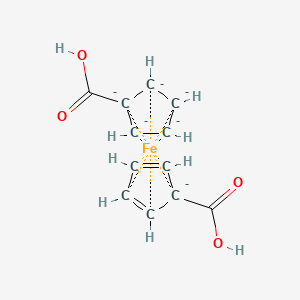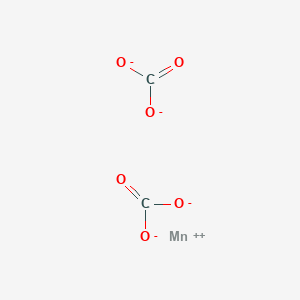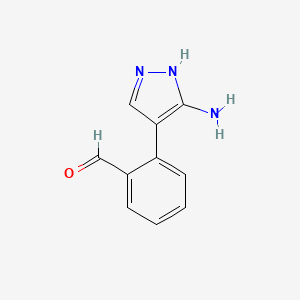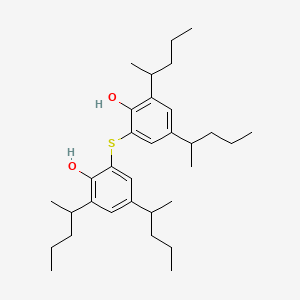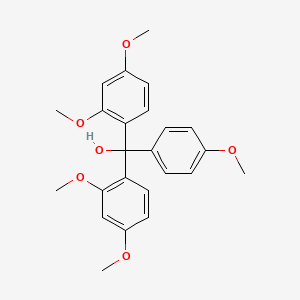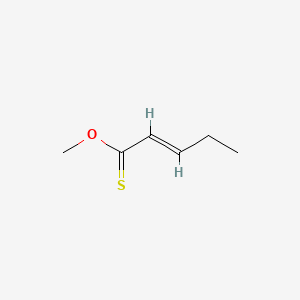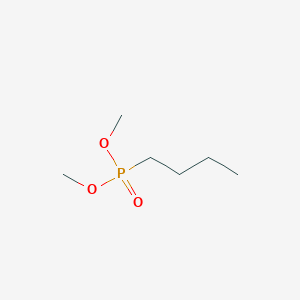
Dimethyl butylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl butylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methoxy groups and a butyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl butylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphite with an alkyl halide. For instance, the reaction of trimethyl phosphite with butyl bromide under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl butylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products:
Oxidation: The major product is butylphosphonic acid.
Substitution: Depending on the nucleophile used, various substituted phosphonates can be formed.
Aplicaciones Científicas De Investigación
Dimethyl butylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activity and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and anti-foaming agents.
Mecanismo De Acción
The mechanism of action of dimethyl butylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The phosphorus atom in the compound can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis .
Comparación Con Compuestos Similares
- Dimethyl methylphosphonate
- Diethyl phosphonate
- Butylphosphonic acid
Comparison: Dimethyl butylphosphonate is unique due to its specific structure, which combines the properties of both dimethyl and butyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other phosphonates. For instance, while dimethyl methylphosphonate is primarily used as a flame retardant, this compound’s longer alkyl chain provides different solubility and reactivity characteristics .
Propiedades
Número CAS |
24475-23-8 |
|---|---|
Fórmula molecular |
C6H15O3P |
Peso molecular |
166.16 g/mol |
Nombre IUPAC |
1-dimethoxyphosphorylbutane |
InChI |
InChI=1S/C6H15O3P/c1-4-5-6-10(7,8-2)9-3/h4-6H2,1-3H3 |
Clave InChI |
VGZFGWCRKIHMDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


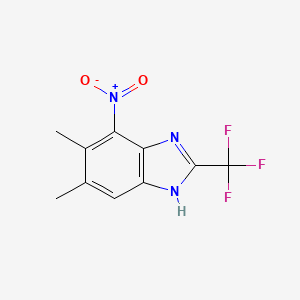
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
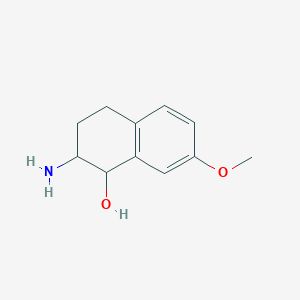
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
